1,3-Dichloro-5-methyl-2-nitrobenzene
Description
1,3-Dichloro-5-methyl-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol. It features two chlorine atoms at the 1- and 3-positions, a methyl group at the 5-position, and a nitro group at the 2-position of the benzene ring. This structural arrangement confers distinct electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis and agrochemical intermediates . The compound has a melting point range of 63–64°C, as reported in reagent catalogs .
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAILBXQTJDSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The positional isomer 1,5-dichloro-3-methyl-2-nitrobenzene shares the same molecular formula but exhibits distinct reactivity due to altered chlorine and methyl group locations.
- Electron-Withdrawing vs. Donating Groups : The methyl group (electron-donating) in the target compound slightly activates the benzene ring compared to purely electron-withdrawing substituents (e.g., 1,3-dichloro-5-nitrobenzene ).
Physicochemical Properties
- Melting Points : The target compound (63–64°C ) has a lower melting point than 1,3-dichloro-5-nitrobenzene (65.4°C ), likely due to the methyl group’s disruption of crystal packing.
- Solubility : The methyl group enhances lipophilicity, making the compound more soluble in organic solvents like dichloromethane compared to polar analogues such as 1-chloro-3-methoxy-5-nitrobenzene .
Research Findings and Industrial Relevance
Recent studies highlight the compound’s utility in synthesizing heterocyclic frameworks for pharmaceuticals. For example, its chlorine atoms serve as leaving groups in cross-coupling reactions, while the nitro group facilitates reduction to amines for further functionalization . Industrial catalogs classify it as a high-purity reagent (>97%) for specialized organic syntheses , contrasting with structurally simpler derivatives like 1-chloro-3-methyl-5-nitrobenzene, which is less prevalent in commercial applications .
Q & A
Basic: What synthetic strategies are recommended for preparing 1,3-dichloro-5-methyl-2-nitrobenzene with high regioselectivity?
Answer:
The synthesis typically involves sequential halogenation and nitration steps. A common approach is:
Methylation and Chlorination : Start with a toluene derivative, introducing methyl and chloro groups via Friedel-Crafts alkylation and electrophilic chlorination.
Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts. The nitro group’s position is influenced by directing effects of existing substituents; the methyl group directs nitration to the para position relative to itself .
Purification : Recrystallize in methanol to isolate the product. Monitor regioselectivity using HPLC or GC-MS to confirm the absence of isomers like 1,5-dichloro-3-methyl-2-nitrobenzene .
Basic: How can the structure of this compound be confirmed experimentally?
Answer:
Combine multiple analytical techniques:
- Melting Point Analysis : Compare observed mp (e.g., 63–64°C) with literature values .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm).
- IR : Confirm nitro group presence via asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peak (m/z ≈ 206.02) and fragmentation patterns .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Engineering Controls : Use fume hoods for reactions and solvent evaporation.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .
Advanced: How do reaction conditions influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?
Answer:
Regioselectivity depends on:
- Electrophilicity : The nitro group deactivates the ring, favoring substitution at positions meta to nitro and ortho/para to chloro.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, promoting substitution at the less hindered chloro position.
- Catalysts : Cu(I) catalysts enable Ullmann-type coupling at the chloro site meta to the nitro group .
Contradictions : Some studies report unexpected para-substitution under high-temperature conditions, possibly due to transient ring activation by the methyl group .
Advanced: What methodologies address conflicting data in the reduction of the nitro group in this compound?
Answer:
Reduction pathways vary:
- Catalytic Hydrogenation : Pd/C in ethanol yields 1,3-dichloro-5-methyl-2-aminobenzene but risks dechlorination if H₂ pressure exceeds 2 atm.
- Fe/HCl : Produces the amine but may generate FeCl₃ byproducts that complicate purification.
- Contradictions : Discrepancies in reported yields (70–95%) arise from trace moisture affecting catalyst activity. Validate results via TLC (Rf ≈ 0.3 in ethyl acetate/hexane) and ¹H NMR (amine protons at δ 3.8–4.2 ppm) .
Advanced: How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
Answer:
- Stepwise Functionalization :
- Nitro Reduction : Convert nitro to amine for further coupling (e.g., amide formation).
- Chlorine Substitution : Replace Cl with heterocycles (e.g., thiazoles) via Buchwald-Hartwig amination.
- Case Study : Synthesis of 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves coupling the amine intermediate with a thiazole precursor under basic conditions (K₂CO₃, DMF, 80°C) .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Answer:
- Challenge : Co-elution of isomers (e.g., 1,5-dichloro-3-methyl-2-nitrobenzene) in HPLC.
- Solution : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Adjust retention times by optimizing column temperature (30–40°C).
- Validation : Spike samples with certified reference standards (≥97% purity) to confirm separation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
